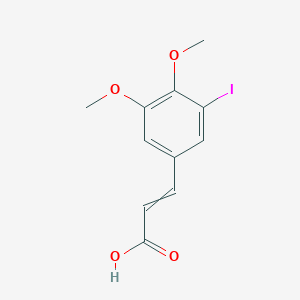

3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid

Vue d'ensemble

Description

3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound features an iodine atom and two methoxy groups attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4,5-dimethoxybenzaldehyde.

Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid or its derivatives in the presence of a base such as sodium ethoxide or potassium carbonate.

Decarboxylation: The intermediate product is then subjected to decarboxylation to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The iodine substituent at the 3-position enables participation in palladium-catalyzed cross-coupling reactions, leveraging its role as a directing and leaving group.

Example: Sonogashira Coupling

-

Conditions : PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%), dimethoxyethane (DME), and K₂CO₃ (2 M) under reflux .

-

Mechanism : Oxidative addition of the C–I bond to Pd(0), transmetallation with terminal alkynes, and reductive elimination to form C–C bonds.

-

Product : Substituted alkynyl derivatives (e.g., 3-(3-alkynyl-4,5-dimethoxyphenyl)acrylic acid).

Stille Coupling

-

Conditions : Pd(OAc)₂, tributyltin reagents, and THF at 60°C .

-

Application : Introduces aryl or alkenyl groups at the iodine site.

Decarboxylation

The acrylic acid moiety undergoes decarboxylation under thermal or catalytic conditions:

Thermal Decarboxylation

-

Conditions : Reflux in alcoholic solvents (e.g., ethanol, isopropanol) or water .

-

Mechanism : Elimination of CO₂ to form 3-(3-iodo-4,5-dimethoxyphenyl)propene.

-

Catalytic Enhancement : Palladium catalysts (e.g., Pd(OAc)₂) reduce reaction temperatures to 50–60°C .

| Catalyst | Solvent | Temperature | Conversion | Reference |

|---|---|---|---|---|

| None | Ethanol | Reflux | 60% | |

| Pd(OAc)₂ (5 mol%) | THF | 60°C | 92% |

Cyclization to 2-Pyrones

The α,β-unsaturated acid participates in gold- or palladium-catalyzed cyclization to form 2-pyrones :

Gold-Catalyzed Cyclization

-

Conditions : AuCl₃ (3 mol%), CH₂Cl₂, room temperature.

-

Mechanism : Activation of the alkyne (if present) or acid group, followed by 6-endo-dig cyclization.

Palladium-Mediated Cyclization

Reduction of the α,β-Unsaturated Bond

The double bond is selectively reduced to form saturated carboxylic acids:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (10 wt%), methanol, 25°C.

-

Product : 3-(3-iodo-4,5-dimethoxyphenyl)propionic acid.

-

Side Note : Iodine remains intact under mild H₂ conditions .

Chemoselective Reduction

-

Outcome : Selective reduction without affecting methoxy or iodine groups.

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (due to methoxy groups) facilitates iodine displacement:

Methoxylation

Amination

-

Application : Synthesizes aryl amine derivatives for pharmaceutical intermediates.

Functionalization of the Carboxylic Acid Group

The –COOH group undergoes esterification or amidation:

Esterification

-

Conditions : SOCl₂ in methanol or ethanol under reflux.

-

Product : Methyl/ethyl esters (e.g., methyl 3-(3-iodo-4,5-dimethoxyphenyl)acrylate) .

Amidation

-

Application : Forms bioactive conjugates (e.g., hydroxamic acids for metalloenzyme inhibition).

Photochemical Reactions

The iodine atom enables UV-mediated radical reactions:

C–I Bond Homolysis

Applications De Recherche Scientifique

Medicinal Chemistry

3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have suggested that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of iodine and methoxy groups may enhance biological activity through mechanisms such as increased lipophilicity and improved interaction with biological targets .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases. Research indicates that derivatives of acrylic acids can scavenge free radicals effectively .

Agricultural Applications

The compound has shown promise in agricultural research:

- Plant Growth Regulators : Preliminary studies indicate that derivatives of acrylic acids can act as growth regulators, enhancing plant yield and resistance to stress factors. The application of this compound could potentially improve crop productivity by modulating hormonal pathways in plants .

Materials Science

In the field of materials science, this compound can be utilized:

- Polymer Synthesis : The unique structure of this compound allows it to participate in polymerization reactions to create novel materials with specific properties. These polymers can be tailored for applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death .

Case Study 2: Plant Growth Enhancement

Research conducted on various crops showed that applying acrylic acid derivatives significantly increased yield under controlled conditions. The study highlighted the role of these compounds in enhancing nutrient uptake and stress tolerance .

Mécanisme D'action

The mechanism of action of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid would depend on its specific application. For example, if it exhibits anticancer activity, it might interact with cellular targets such as DNA or specific enzymes involved in cell proliferation. The methoxy groups and iodine atom could play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a bromine atom instead of iodine.

(2E)-3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a chlorine atom instead of iodine.

(2E)-3-(3-Fluoro-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid can impart unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s interaction with biological targets and its overall chemical behavior.

Activité Biologique

3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H13I O4

- Molecular Weight : 308.13 g/mol

- CAS Number : Not specified in the results but can be found in chemical databases.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation. Specifically, studies suggest that the compound may inhibit topoisomerase II, an enzyme critical for DNA replication, thereby preventing cancer cell division.

2. Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against a range of pathogens. It disrupts bacterial cell wall synthesis and inhibits essential enzymes necessary for bacterial growth. This mechanism makes it a candidate for further development as an antibacterial agent .

3. Antifungal and Antileishmanial Activities

In addition to its antibacterial effects, this compound has shown antifungal and antileishmanial activities. It targets specific enzymes in fungi and the Leishmania parasite, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and DNA replication.

- Apoptosis Induction : It triggers apoptosis pathways in cancer cells, leading to programmed cell death.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and activity against various pathogens.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In vitro tests showed that the compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, confirming its efficacy as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Apoptosis induction |

| 2-Thiazolecarbothioamide | Antimicrobial, Anticancer | Disrupts bacterial cell wall synthesis |

| 4-Phenyl-1,3-thiazole | Antifungal | Targets fungal enzymes |

Propriétés

IUPAC Name |

3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZAOAHXKZTTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380783 | |

| Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156488-57-2 | |

| Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.